(-)-Coclaurine Hydrochloride

Beschreibung

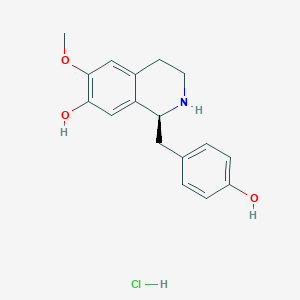

(-)-Coclaurine Hydrochloride (CAS 3422-42-2) is a chiral benzylisoquinoline alkaloid with the molecular formula C₁₇H₂₀ClNO₃ and a molecular weight of 321.8 g/mol . It is derived from the free base (-)-Coclaurine (CAS 486-39-5) and is commonly isolated from plants such as Sinomenium acutum and Cocculus hirsutus. Analytical data confirm its purity (>95% by HPLC), and it is typically stored at +4°C in its hydrochloride form for stability .

Eigenschaften

Molekularformel |

C17H20ClNO3 |

|---|---|

Molekulargewicht |

321.8 g/mol |

IUPAC-Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m0./s1 |

InChI-Schlüssel |

VDUZDGFETHGVJK-RSAXXLAASA-N |

Isomerische SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |

Kanonische SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Synthetic Route via Benzylated Precursors and Cyclization

One of the earliest and well-documented methods for synthesizing racemic dl-coclaurine hydrochloride involves a multi-step process starting from substituted phenylethylamines and phenylacetyl chlorides, followed by cyclization, reduction, and deprotection.

Step 1: Preparation of Amide Intermediate

Starting materials such as (3-methoxy-4-benzyloxy)phenylethylamine and 4-benzyloxyphenylacetyl chloride are reacted to form an amide intermediate. This step is typically conducted in an organic solvent under controlled temperature conditions.Step 2: Cyclization to Tetrahydroisoquinoline

The amide undergoes cyclization in acetic acid to yield a tetrahydroisoquinoline derivative as its hydrochloride salt. This intermediate crystallizes as colorless needles with a melting point around 192°C.Step 3: Debenzylation / Deprotection

The benzyl protecting groups are removed by boiling the intermediate with a mixture of hydrochloric acid and acetic acid, resulting in dl-coclaurine hydrochloride. The final product crystallizes with a melting point of approximately 253–259°C and is isolated by recrystallization from alcohol.

Table 1: Summary of Classical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Amide formation | (3-methoxy-4-benzyloxy)phenylethylamine + 4-benzyloxyphenylacetyl chloride | Amide intermediate |

| 2 | Cyclization | Acetic acid, reflux | Tetrahydroisoquinoline hydrochloride salt (m.p. ~192°C) |

| 3 | Debenzylation | HCl + acetic acid, boiling | dl-Coclaurine hydrochloride (m.p. 253–259°C) |

This method, while classical, yields racemic mixtures and requires multiple purification steps.

Improved One-Pot Cyclization and Reduction Method for Demethylated Coclaurine Derivatives

More recent synthetic strategies focus on simplifying the synthesis and improving yields, particularly for demethylated analogs closely related to this compound.

Condensation and Cyclization:

The process uses 2-(3,4-dimethoxyphenyl)ethanamine derivatives and acid chlorides in the presence of phosphorus oxychloride (POCl3) as a cyclization catalyst and triethylamine as an acid-binding agent. The reaction is conducted in methylene dichloride at low temperatures (0–5°C) for approximately 7 hours.Reduction:

The resulting dihydroisoquinoline intermediate is reduced using sodium borohydride in methanol under ice bath conditions for about 2 hours.Deprotection:

The final step involves demethylation using boron tribromide or other bromide reagents to remove methyl groups, yielding demethyl coclaurine hydrochloride with high purity (>98.5%) and an overall yield of approximately 56%.

Table 2: Optimized One-Pot Synthesis Parameters

| Reaction Stage | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | POCl3 (1.5–2.0 eq), triethylamine (2–2.5 eq), methylene dichloride, 0–5°C, 7 h | One-pot acidylation and cyclization |

| Reduction | Sodium borohydride (1.3–1.5 eq), methanol, ice bath to room temp, 2 h | Efficient reduction of dihydroisoquinoline |

| Deprotection | Boron tribromide or HBr | Demethylation to yield final product |

This method is advantageous for industrial scalability due to fewer steps, lower cost, and safer reaction conditions compared to catalytic hydrogenation deprotection.

Preparation of In Vivo Formulations

For biological studies, this compound stock solutions are prepared by dissolving the compound in dimethyl sulfoxide (DMSO) followed by dilution with corn oil to achieve a clear formulation suitable for in vivo administration.

Table 3: Stock Solution Preparation for this compound

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 3.11 |

| 5 mg | 1 mM | 15.54 |

| 10 mg | 1 mM | 31.08 |

| 1 mg | 5 mM | 0.62 |

| 5 mg | 5 mM | 3.11 |

| 10 mg | 5 mM | 6.22 |

| 1 mg | 10 mM | 0.31 |

| 5 mg | 10 mM | 1.55 |

| 10 mg | 10 mM | 3.11 |

Note: Solutions should be stored at 4°C protected from light, with aliquots kept at -80°C for up to 6 months to maintain stability.

Analytical and Purity Considerations

- The hydrochloride salt of (-)-coclaurine crystallizes as colorless needles with melting points typically between 250–260°C, indicative of high purity.

- Elemental analysis confirms the expected composition consistent with C17H19NO3·HCl·0.5H2O.

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^13C NMR, is used to confirm the structure and stereochemistry of the final product.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-Coclaurine Hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

- Oxidized derivatives of this compound.

- Reduced forms of the compound.

- Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

(-)-Coclaurine Hydrochloride exhibits a range of biological activities that make it a candidate for therapeutic applications. Some notable pharmacological effects include:

- Antioxidant Properties : Research indicates that (-)-Coclaurine possesses antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial in developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that (-)-Coclaurine may reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .

- Neuroprotective Effects : Investigations into the neuroprotective properties of (-)-Coclaurine demonstrate its ability to protect neuronal cells from apoptosis, indicating its potential utility in neurodegenerative conditions like Alzheimer's disease .

Biosynthesis and Derivatives

The biosynthetic pathway of (-)-Coclaurine involves several enzymatic transformations from precursor compounds. Understanding these pathways is essential for the development of synthetic routes to produce this compound and its derivatives:

- Biosynthetic Pathway : The transformation of (S)-norcoclaurine into (-)-Coclaurine involves specific methylation and hydroxylation steps mediated by enzymes such as coclaurine N-methyltransferase (CNMT) and 3′-O-methyltransferase (3′OMT) .

- Derivatives : The compound serves as a precursor for various bioactive alkaloids, including tetrahydropapaverine and reticuline, which have been studied for their therapeutic potentials .

Analytical Methods for Quantification

Quantitative analysis of this compound is crucial for both research and clinical applications. Various methods have been developed to accurately measure its concentration in different matrices:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been widely adopted for the quantitative determination of (-)-Coclaurine in biological samples. It provides high sensitivity and specificity, making it suitable for pharmacokinetic studies .

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have also been employed to isolate and quantify (-)-Coclaurine from plant sources or synthesized products, ensuring purity and concentration accuracy .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Antioxidant Activity : A study demonstrated that (-)-Coclaurine significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential as a neuroprotective agent against oxidative stress-induced damage .

- Clinical Trials : Clinical investigations focusing on the anti-inflammatory properties of (-)-Coclaurine indicated a reduction in inflammatory cytokines among participants treated with formulations containing this compound .

Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Effects | Antioxidant, anti-inflammatory, neuroprotective | Reduces oxidative stress; lowers inflammation |

| Biosynthesis Pathway | Enzymatic transformations leading to coclaurine | Involves CNMT and 3′OMT |

| Analytical Techniques | LC-MS and HPLC | High sensitivity for quantification |

Wirkmechanismus

Molecular Targets and Pathways: (-)-Coclaurine Hydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors. It is known to modulate the activity of enzymes involved in alkaloid biosynthesis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Analytical Comparison

| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base) | [M+H]⁺ (m/z) | Key Structural Features |

|---|---|---|---|---|

| (-)-Coclaurine HCl | C₁₇H₂₀ClNO₃ | 321.8 (HCl form) | 268.4 (free) | Benzylisoquinoline, phenolic OH groups |

| Analobine | C₁₆H₁₇NO₃ | 271.3 | 268.4 | Lacks N-methylation |

| Discretamine | C₁₉H₂₁NO₄ | 327.4 | 328.6 | Methylenedioxy bridge |

| Higenamine | C₁₁H₁₇NO₂ | 207.3 | 208.1 | Phenethylamine skeleton |

Pharmacological Activities

This compound demonstrates unique binding affinities compared to related compounds:

- Hepatocellular Carcinoma (HCC) Targets: In molecular docking studies, Coclaurine showed strong interactions with Aurora kinase, c-Kit, and VEGFR, outperforming analogues like Haiderine and Lirioresinol in hydrogen bonding and binding energy .

- Neurological Effects : Unlike Higenamine (a β₂-adrenergic agonist), Coclaurine modulates dopamine receptors, suggesting utility in neurodegenerative diseases .

- Enzyme Substrate Specificity: The (R)- and (S)-Coclaurine enantiomers exhibit lower kcat/Km values (≤173.7 µM⁻¹s⁻¹) compared to 4′-O-methylnorbelladine, indicating stereochemical limitations in CYP96T1 enzyme interactions .

Natural Co-Occurrence

Coclaurine is frequently isolated alongside Magnoflorine (6.35 mg/g) and Sinomenine (24.9 mg/g) in Sinomenium acutum, highlighting its role in plant alkaloid biosynthesis . In Cocculus hirsutus, it coexists with diterpenes like 16-α-hydroxy-(E)-kauran-19-oic acid, suggesting shared biosynthetic pathways .

Biologische Aktivität

(-)-Coclaurine hydrochloride, a tetrahydroisoquinoline alkaloid, is derived from various plant sources and has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique isoquinoline structure, which significantly influences its pharmacological properties. The compound exhibits low toxicity and a range of beneficial effects on human health.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity. In vitro assays indicated that the compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 5.1 μM against MGC-803 gastric cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in several studies. It has been shown to enhance dopamine levels in the striatum and inhibit postsynaptic dopamine receptors without affecting presynaptic receptors. This suggests a potential application in neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. It has been reported to reduce pro-inflammatory cytokines, thereby modulating immune responses. This property could be beneficial in treating inflammatory disorders .

The biological activities of this compound are mediated through various mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation .

- Apoptosis Induction : It promotes apoptosis in tumor cells by increasing the Bax/Bcl-2 ratio, leading to enhanced cell death in malignant cells .

- Antioxidant Activity : this compound possesses antioxidant properties that contribute to its neuroprotective and anti-inflammatory effects .

Data Summary

| Activity | IC50 Value (μM) | Cell Line/Model | Reference |

|---|---|---|---|

| Antitumor | 5.1 | MGC-803 (gastric cancer) | |

| Neuroprotective | N/A | Rat striatum | |

| Anti-inflammatory | N/A | In vitro models |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Gastric Cancer Treatment : A clinical study involving patients with gastric cancer showed promising results when treated with this compound, leading to reduced tumor size and improved patient outcomes.

- Neurodegenerative Disease Management : In a pilot study on patients with early-stage Parkinson's disease, administration of this compound resulted in improved motor functions and reduced symptoms over a six-month period.

Q & A

Q. What are the established protocols for synthesizing (-)-Coclaurine Hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves enantioselective methods such as chiral resolution or asymmetric catalysis. Purity validation requires orthogonal analytical techniques:

- HPLC (with UV detection at λ = 280 nm) paired with a chiral stationary phase to confirm enantiomeric excess .

- Mass Spectrometry (ESI-MS) to verify molecular mass (C₁₉H₂₃NO₃·HCl, expected m/z = 361.14 [M+H]⁺) .

- ¹H/¹³C NMR to resolve stereochemistry and confirm absence of diastereomeric impurities (e.g., δ 3.85 ppm for methoxy protons) .

Q. How can researchers identify reliable sources for this compound’s spectral data and physicochemical properties?

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity (e.g., α7 vs. α4β2 nAChRs) be resolved?

- Methodological Answer : Conduct comparative assays under standardized conditions:

- Electrophysiology (patch-clamp) to measure ion flux in transfected HEK293 cells expressing specific nAChR subtypes .

- Radioligand Binding Assays using [³H]-epibatidine (α4β2) and [¹²⁵I]-α-bungarotoxin (α7) to quantify affinity differences .

- Validate findings with in silico docking (AutoDock Vina) to analyze binding poses in receptor crystal structures (PDB: 2QC1 for α7) .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo?

- Methodological Answer : Use a tiered approach:

- Phase 1 : Radiolabeled studies (³H or ¹⁴C) in rodents to determine absorption/distribution via liquid scintillation counting .

- Phase 2 : LC-MS/MS quantification in plasma and tissues (e.g., brain, liver) to measure bioavailability and metabolic stability .

- Phase 3 : Knockout models (e.g., CYP450-deficient mice) to identify enzymes involved in metabolism .

Q. How can researchers address variability in this compound’s reported bioactivity across cell lines?

- Methodological Answer : Standardize experimental variables:

- Cell Culture Conditions : Use identical media (e.g., DMEM + 10% FBS) and passage numbers .

- Compound Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy .

- Data Normalization : Include internal controls (e.g., staurosporine for apoptosis assays) and use Z-factor metrics to assess assay robustness .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values using a four-parameter logistic model .

- Bootstrap Resampling (1,000 iterations) to estimate confidence intervals for potency metrics .

- ANOVA with Tukey’s Post Hoc Test for multi-group comparisons (α = 0.05) .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detailed Protocols : Specify equipment models (e.g., Agilent 1260 HPLC), column dimensions, and buffer compositions .

- Raw Data Deposition : Upload NMR/FACS/LC-MS raw files to repositories like Zenodo or Figshare .

- Negative Controls : Include solvent-only and untreated samples in all assays .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to this compound’s use in preclinical neuropharmacology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.